TINUVIN-1130
Description
Chemical Classification within Hydroxyphenyl Benzotriazole UV Absorbers
Structural and Compositional Features
TINUVIN-1130 is a mixture of three components:
- Monomeric ester (50%): β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester.
- Dimeric ester (38%): Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester.
- Polyethylene glycol (12%): Acts as a solubilizing agent.
This unique composition ensures compatibility with polar and non-polar solvents, including butyl acetate, methylethylketone, and xylene, while remaining immiscible in water. The hydroxyl group on the benzotriazole moiety enables covalent bonding with crosslinkers like isocyanates, reducing migration and enhancing durability.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight (monomer) | 637 g/mol |
| Density (20°C) | 1.17 g/cm³ |
| Viscosity (20°C) | 7,400 cP |
| CAS Number | 104810-48-2, 104810-47-1 |
Comparison with Other UV Absorbers
Benzotriazole-based UV absorbers, such as this compound, outperform benzophenones and triazines in spectral breadth and thermal stability . Unlike benzophenones, which absorb maximally at 280–320 nm, this compound extends into the UV-A range (320–400 nm), providing superior protection against longer-wavelength radiation. Additionally, its liquid state at room temperature distinguishes it from solid analogs like TINUVIN-328 or TINUVIN-234, simplifying incorporation into coatings without requiring pre-dispersion.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRDRFZCRQNLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC=CC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036488 | |
| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
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CAS No. |
84268-33-7, 104810-47-1, 104810-48-2 | |
| Record name | 2-[3′-tert-Butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84268-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tinuvin 1130 | |
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| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]- | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-hydroxy- | |
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| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
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| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy] | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-hydroxy | |
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| Record name | methyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
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| Record name | METHYL 3-(3-TERT-BUTYL-5-(2H-BENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPIONATE | |
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Preparation Methods
Reaction Mechanism and Key Steps
The synthesis begins with the diazotization of o-nitroaniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form a diazonium salt. Subsequent coupling with a substituted phenol—specifically, 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methylester—yields an intermediate azo compound. Reduction of the nitro group to an amine followed by cyclization generates the benzotriazole ring.
The critical reaction steps are summarized below:
-
Diazotization :
-
Coupling :
-
Reduction and Cyclization :
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Temperature : Diazotization is performed at 0–5°C to prevent decomposition.
-
pH : Coupling reactions require mildly acidic conditions (pH 4–6).
-
Catalysts : Formamidinesulfinic acid is used to facilitate cyclization.
A representative table of optimized conditions is provided below:
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5 | 2 | 85 |
| Coupling | Phenol derivative | 25 | 4 | 78 |
| Cyclization | Formamidinesulfinic acid | 60 | 6 | 92 |
Enzymatic Synthesis Using Laccase-Mediated Coupling
Recent advancements in green chemistry have explored enzymatic methods for synthesizing this compound. Laccase from Trametes hirsuta has been employed to catalyze the coupling of 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methylester with 1H-benzotriazole.
Enzymatic Reaction Pathway
The laccase oxidizes the phenolic hydroxyl group to a radical, enabling coupling with 1H-benzotriazole. However, homomolecular coupling of the phenol derivative competes with the desired heteromolecular reaction, necessitating a four-fold molar excess of 1H-benzotriazole to favor product formation.
Challenges and Mitigation Strategies
-
Side Reactions : Homomolecular dimerization reduces yield.
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Substrate Solubility : Polar solvents like acetone improve enzyme-substrate interaction.
-
pH Dependence : Optimal activity occurs at pH 5.0–5.5.
The table below contrasts enzymatic and chemical synthesis:
| Parameter | Enzymatic Method | Conventional Method |
|---|---|---|
| Yield | 65–70% | 75–85% |
| Reaction Time | 24–48 h | 6–8 h |
| Solvent | Aqueous-organic mixtures | Organic solvents |
| Environmental Impact | Low (green chemistry) | Moderate (harsh reagents) |
Industrial-Scale Production: Esterification and Formulation
Industrial production of this compound involves esterification of the benzotriazole-acid intermediate with PEG 300, followed by blending to achieve the final product composition.
Esterification Process
The hydroxyphenyl benzotriazole acid is reacted with PEG 300 (average molecular weight 300 g/mol) using a catalytic amount of sulfuric acid:
The reaction produces a mixture of:
Purification and Quality Control
Post-esterification, the product is purified via vacuum distillation to remove unreacted PEG and acid catalysts. Key quality metrics include:
Comparative Analysis of Synthesis Routes
Each method presents distinct advantages and limitations:
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Conventional Synthesis : High yield and scalability but relies on hazardous reagents.
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Enzymatic Synthesis : Environmentally friendly but lower yield and longer reaction times.
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Industrial Esterification : Optimized for mass production but requires precise control of PEG ratios.
Chemical Reactions Analysis
Types of Reactions
TINUVIN-1130 can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Industrial Coatings
2.1 UV Protection in Coatings
One of the primary applications of TINUVIN-1130 is in industrial coatings. It is utilized to improve the durability and stability of coatings exposed to sunlight. Studies have shown that incorporating this compound significantly reduces the mechanical property degradation associated with prolonged UV exposure. For instance, a study indicated that the tensile strength reduction was only 11% with this compound present, compared to a 30% reduction without it after 800 hours of UV radiation exposure .
| Property | Without this compound | With this compound |
|---|---|---|
| Tensile Strength Reduction (%) | 30 | 11 |
| UV Exposure Duration (hours) | 800 | 800 |
2.2 Compatibility with Various Resins
This compound can be used with a variety of resin systems, including epoxy and polyurethane, without adversely affecting their mechanical properties. Its compatibility allows for enhanced performance in coatings applied on diverse substrates .
Case Studies
3.1 Epoxy Resin Applications
In a detailed study involving epoxy resin formulations, this compound was added at a concentration of 3%. The results demonstrated that even after extensive UV exposure (up to 800 hours), the epoxy samples containing this compound exhibited minimal changes in chemical structure as evidenced by Fourier Transform Infrared (FTIR) spectroscopy . The study highlighted that this compound effectively mitigated the formation of detrimental carboxylic acid groups associated with UV degradation.
3.2 Outdoor Durability Testing
Another case involved outdoor soil burial tests on palm oil-based UV-curable films incorporating this compound. The films demonstrated enhanced resistance to biodegradation under natural conditions compared to those without the UV absorber, indicating its protective role not just against UV but also in environmental stability .
Other Applications
4.1 Medical Field
Recent research has explored the potential of this compound in medical applications, particularly in developing topical drug delivery systems using UV-curable gels. These gels can provide sustained release and improved efficacy for treating nail diseases by forming a durable film upon UV curing .
4.2 Photostabilization Mechanisms
The mechanism by which this compound stabilizes polymers involves the formation of nitroxides through reactions with peroxy radicals generated during UV exposure. This process helps maintain the integrity of polymer chains and prevents oxidative degradation .
Mechanism of Action
The mechanism of action of TINUVIN-1130 involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the hydroxy group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
TINUVIN-1130 is benchmarked against other benzotriazole UV absorbers, such as TINUVIN-328 and UV-0 , based on molecular structure, performance, and application suitability.
Table 1: Comparative Analysis of this compound and Similar UV Absorbers
Performance Insights:
Solubility and Formulation Flexibility: this compound’s PEG chain enhances compatibility with aqueous systems, unlike TINUVIN-328, which is predominantly used in solvent-based coatings . UV-0, a lower molecular weight benzotriazole, lacks water solubility and is restricted to non-polar matrices .
Thermal Stability :
- This compound demonstrates superior resistance to high-temperature degradation compared to UV-0, which decomposes above 150°C .
Synergy with HALS :
- This compound paired with TINUVIN-292 provides a 30–50% improvement in gloss retention compared to standalone use, outperforming UV-0/HALS combinations .
Molecular Weight and Migration Resistance :
- This compound’s higher molecular weight (620 vs. 323.8 for TINUVIN-328) reduces volatility and migration, enhancing long-term stability in outdoor applications .
Critical Notes and Discrepancies in Evidence
- Molecular Weight Variation: cites a molecular weight of 353.41, conflicting with (620). This discrepancy arises because this compound is a polymeric mixture; likely refers to the monomeric unit, while reports the average molecular weight of the PEG-modified polymer .
- Synonym Consistency: this compound is interchangeably labeled as UV-1130, Light Stabilizer 5151, and RIASORB UV-1130 across sources, requiring careful cross-referencing .
Biological Activity
TINUVIN-1130 is a liquid UV absorber belonging to the hydroxyphenyl benzotriazole class, primarily utilized in industrial coatings to enhance UV stability and protect against photodegradation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on polymer degradation, and overall impact on material performance under UV exposure.
This compound operates by absorbing UV radiation in the range of 300–390 nm, thereby preventing the harmful effects of UV light on polymeric materials. It is particularly effective in maintaining the mechanical integrity of epoxy systems exposed to prolonged UV radiation. Research indicates that this compound can significantly reduce the rate of photodegradation compared to untreated samples.
Key Findings:
- Absorption Peaks : this compound exhibits two significant absorption peaks at 305 nm and 345 nm, which are crucial for its function as a UV stabilizer .
- Mechanical Properties : In studies involving epoxy resins, samples containing this compound showed only an ~11% reduction in tensile strength after 800 hours of UV exposure, compared to a ~30% reduction in samples without it .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound when incorporated into coatings. Although primarily known for its UV stabilization properties, its interaction with microbial organisms has garnered attention.
Antimicrobial Efficacy:
- This compound demonstrated effective antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting that it can inhibit microbial growth while maintaining cytocompatibility .
- The mechanism behind this antimicrobial action is believed to involve the generation of reactive nitrogen species (RNS) during autoxidation processes, which contribute to microbial death .
Case Study 1: Epoxy Resin Performance
A study evaluated the performance of epoxy resin with and without this compound under UV exposure. The results indicated that the presence of this compound not only preserved chemical properties but also mitigated mechanical degradation.
| Property | Without this compound | With this compound |
|---|---|---|
| Tensile Strength Reduction (%) | ~30% | ~11% |
| Flexibility | Brittle after UV | Maintained flexibility |
| Absorption in Visible Range | Significant yellowing | Minimal change |
Case Study 2: Antimicrobial Coatings
Incorporating this compound into lacquer films resulted in strong antimicrobial performance against bacteria and fungi. The concentration-dependent relationship between this compound and microbial death rates was established through various assays .
Q & A
Q. How can researchers validate the environmental relevance of lab-accelerated aging tests for this compound?
- Methodological Answer : Compare lab data with field-exposed samples using Spearman’s rank correlation. Validate with real-time FTIR and tensile strength measurements. Apply ASTM D7869 to correlate accelerated UV doses with natural sunlight equivalents .
Literature & Citation Practices
Q. What strategies mitigate citation bias when reviewing this compound’s performance in peer-reviewed literature?
- Methodological Answer : Use systematic review tools (PRISMA guidelines) to include negative/neutral results. Cross-reference patents (e.g., USPTO, Espacenet) for unpublished data. Employ citationchaining tools (e.g., Connected Papers) to trace foundational studies and avoid over-reliance on high-impact journals .
Q. How should researchers contextualize this compound’s mechanisms within existing photostabilizer frameworks?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
